molecular formula C28H26N2O8 B12751875 Muraglitazar metabolite M2 CAS No. 1222629-40-4

Muraglitazar metabolite M2

Cat. No.: B12751875
CAS No.: 1222629-40-4
M. Wt: 518.5 g/mol
InChI Key: HLEBRMGWUUFGIB-UHFFFAOYSA-N
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Description

Muraglitazar metabolite M2 is a derivative of Muraglitazar, a dual α/γ peroxisome proliferator-activated receptor activator. Muraglitazar is currently in clinical development for the treatment of type 2 diabetes. The metabolite M2 is one of the oxidative metabolites formed during the metabolism of Muraglitazar in the human body .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Muraglitazar metabolite M2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites and O-demethylated metabolites .

Mechanism of Action

Muraglitazar metabolite M2 exerts its effects by interacting with both peroxisome proliferator-activated receptor alpha and gamma receptors. Through the peroxisome proliferator-activated receptor gamma receptor, it has potent insulin-sensitizing effects on the liver and muscle, lowering blood sugar levels. Through the peroxisome proliferator-activated receptor alpha receptor, it lowers triglycerides, raises high-density lipoprotein cholesterol, and converts small dense low-density lipoprotein particles to larger, more buoyant particles, promoting a favorable lipid profile .

Properties

1222629-40-4

Molecular Formula

C28H26N2O8

Molecular Weight

518.5 g/mol

IUPAC Name

2-[[4-[1-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid

InChI

InChI=1S/C28H26N2O8/c1-18-24(29-27(36-18)20-5-3-2-4-6-20)15-26(34)37-22-11-7-19(8-12-22)16-30(17-25(32)33)28(35)38-23-13-9-21(31)10-14-23/h2-14,26,31,34H,15-17H2,1H3,(H,32,33)

InChI Key

HLEBRMGWUUFGIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(O)OC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O

Origin of Product

United States

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